molecular formula C20H20O4 B1679766 Phaseollidin CAS No. 37831-70-2

Phaseollidin

Cat. No. B1679766
CAS RN: 37831-70-2
M. Wt: 324.4 g/mol
InChI Key: OFWYIUYVHYPQNX-JXFKEZNVSA-N
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Description

Molecular Structure Analysis

The molecular structure of Phaseollidin consists of 20 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The monoisotopic mass is 324.136169 Da . The structure also includes two defined stereocenters .


Chemical Reactions Analysis

The enzyme phaseollidin hydratase (EC 4.2.1.97) catalyzes the chemical reaction of phaseollidin hydrate to phaseollidin and water . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .


Physical And Chemical Properties Analysis

Phaseollidin has a density of 1.3±0.1 g/cm3, a boiling point of 494.5±45.0 °C at 760 mmHg, and a flash point of 252.9±28.7 °C . It has a molar refractivity of 91.4±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 255.0±3.0 cm3 .

Scientific Research Applications

Cytotoxic Evaluation in Cancer Research

Phaseollidin has been identified in studies evaluating the cytotoxic properties of natural compounds against cancer cells. For instance, a study found that phaseollidin showed cytotoxic activities against a metastatic prostate cancer cell line (PC3) and neonatal foreskin fibroblast (NFF) cell lines (Iranshahi et al., 2012). This research highlights the potential of phaseollidin in cancer therapy, particularly in targeting specific cancer cell lines.

Identification in Plant-Based Studies

Phaseollidin has also been identified in studies focusing on the chemical analysis of plants. For example, a study on the stem bark of Erythrina melanacantha identified phaseollidin as one of the prenylated pterocarpanes present in the plant (Hauschild et al., 2010). These findings contribute to the understanding of the chemical composition of plants and their potential therapeutic applications.

properties

IUPAC Name

(6aR,11aR)-10-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-11(2)3-5-14-17(22)8-7-13-16-10-23-18-9-12(21)4-6-15(18)20(16)24-19(13)14/h3-4,6-9,16,20-22H,5,10H2,1-2H3/t16-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYIUYVHYPQNX-JXFKEZNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191270
Record name Phaseollidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phaseollidin

CAS RN

37831-70-2
Record name (6aR,11aR)-6a,11a-Dihydro-10-(3-methyl-2-buten-1-yl)-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37831-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phaseollidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037831702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phaseollidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
670
Citations
DR Perrin, CP Whittle, TJ Batterham - Tetrahedron Letters, 1972 - Elsevier
… The isopentenyl sidechain of phaseollidin and the dimethylchromene … The small peak of m/e 147 (C, H702 ) observed for both phaseollin and phaseollidin may be formulated as a …
Number of citations: 74 www.sciencedirect.com
IAM Cruickshank, DR Biggs, DR Perrin… - Physiological Plant …, 1974 - Elsevier
… in this paper was in progress the presence of phaseollidin … in order to ascertain whether phaseollin or phaseollidin … to be at the expense of phaseollin nor is the increase in phaseollidin …
Number of citations: 34 www.sciencedirect.com
MD Woodward - Phytochemistry, 1980 - Elsevier
… The principal pterocarpans isolated were phaseollidin and … A pathway leading to phaseollidin and phaseollin is … , and prenylation to give phaseollidin and then cyclization and …
Number of citations: 80 www.sciencedirect.com
DR Biggs, S Fielder - Journal of Natural Products, 1994 - ACS Publications
… at-tempted reduction of phaseollin [1] to phaseollidin [2] bythe method of Dewick and Steele … 3· Phaseollidin isoflavan is a novel com-pound. The related compound, 2'-OMe-phaseollidin …
Number of citations: 3 pubs.acs.org
E Soriano‐Richards, D Uribe‐Salas… - Plant …, 1998 - Wiley Online Library
… Phaseollidin was found conjugated as a glucoside in the tissue. Fungal … phaseollidin conjugate after only 7 h after infection. Isolation of vacuoles confirmed the presence of phaseollidin …
CS Turbek, DA Smith, CL Schardl - FEMS microbiology letters, 1992 - academic.oup.com
… The K m of phaseollidin hydratase for phaseollidin was approximately 7 … phaseollidin were prepared following general protocols previously cited [11]. An original sample of phaseollidin …
Number of citations: 28 academic.oup.com
PJ Kuhn, DA Smith - Physiological Plant Pathology, 1979 - Elsevier
The metabolic conversion of the phytoalexin kievitone to kievitone hydrate was found to occur in liquid cultures of Fusarium solani f. sp. phaseoli and in agar supporting growth of this …
Number of citations: 47 www.sciencedirect.com
LA Rabelo, M de Fátima Agra… - Biochemical …, 2001 - academia.edu
Erythrina velutina Willd.(Fabaceae) is a plant endemic to the plains and river banks of the semi-arid regions in northeastern Brazil. The stem bark was collected in March 1999 near the …
Number of citations: 37 www.academia.edu
DA Smith, PJ Kuhn, JA Bailey, RS Burden - Phytochemistry, 1980 - Elsevier
… Abstract--The phytoalexin phaseollidin is transformed into phaseollidin hydrate by liquid mycelial cultures and cellfree culture filtrates of Fusarium solani tsp. phaseoli The antifungal …
Number of citations: 28 www.sciencedirect.com
A Fraile, F Garcia-Arenal… - Phytopathologische …, 1982 - search.ebscohost.com
The role of phytoalexins in plant resistance to fungal infection has been described in terms of differences of sensitivity of pathogens and non pathogens to them, and of differences of …
Number of citations: 14 search.ebscohost.com

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